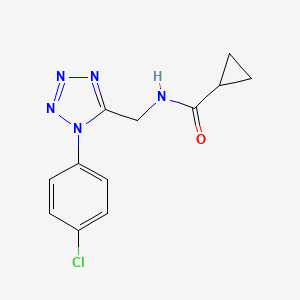![molecular formula C24H26ClFN2O3S B2928894 7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 892758-31-5](/img/structure/B2928894.png)
7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely used in scientific research for its inhibitory effects on glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a key enzyme that plays a role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinoline derivatives are significant in medicinal chemistry due to their versatility in introducing functional groups and substitution patterns tailored to specific therapeutic needs. They are often used in the synthesis of drugs due to their bioactive properties .
Antimalarial Drugs
Some quinolone derivatives are synthesized from plants and used as antimalarial drugs, such as mefloquine, chloroquine, and amodiaquine .
Anticancer Agents
Quinoline skeletons play a crucial role in anticancer drug development. Their derivatives can inhibit tumor growth through various mechanisms like cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration .
Photovoltaic Cells
Quinoline derivatives, particularly metal complexes, have applications in third-generation photovoltaic cells. Their properties such as absorption spectra and energy levels are crucial for enhancing photovoltaic performance .
Apoptosis Induction
Quinoline derivatives have been reported to induce apoptosis, which is essential for eliminating cells that threaten the survival of organisms. This process is vital in the development of anticancer drugs .
Synthetic Procedures
The quinolone core is present in several therapeutic compounds, leading to significant interest in synthetic procedures that afford novel structurally diversified quinolone derivatives .
Eigenschaften
IUPAC Name |
7-(azepan-1-yl)-3-(3-chlorophenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3S/c1-2-10-28-16-23(32(30,31)18-9-7-8-17(25)13-18)24(29)19-14-20(26)22(15-21(19)28)27-11-5-3-4-6-12-27/h7-9,13-16H,2-6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUXDUWCDIMQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

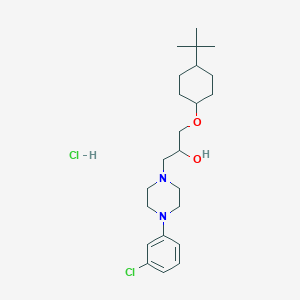
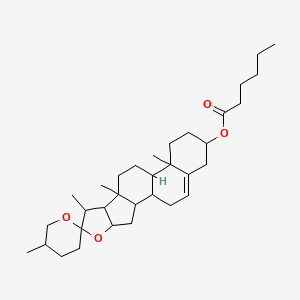
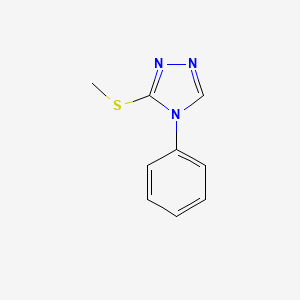
![(3r,5r,7r)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2928816.png)
![N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2928817.png)
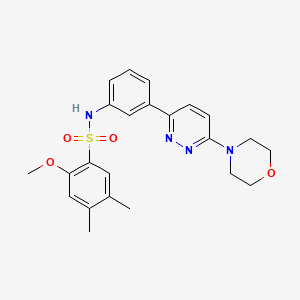
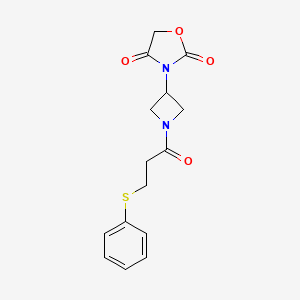
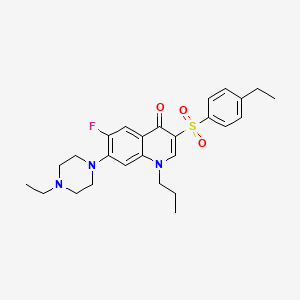

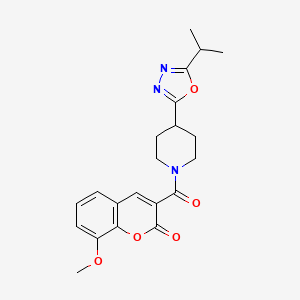
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)
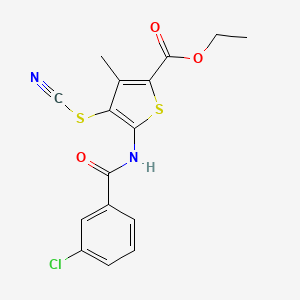
![6-Bromopyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2928833.png)
